molecular formula C9H16S4 B014854 Bis(1,3-dithian-2-yl)methane CAS No. 14947-51-4

Bis(1,3-dithian-2-yl)methane

Cat. No. B014854
CAS RN: 14947-51-4
M. Wt: 252.5 g/mol
InChI Key: DCJKPLNHQJEQOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bis(1,3-dithian-2-yl)methane is a synthetic organic compound with the molecular formula C9H16S4 . It is not intended for human or veterinary use and is typically used for research purposes.


Synthesis Analysis

The synthesis of Bis(1,3-dithian-2-yl)methane involves several methods . One method involves the reaction with boron trifluoride diethyl etherate in chloroform and acetic acid for 2 hours under heating . Another method involves the synthesis from 1,3-Dimercaptopropane and 1,1,3,3-Tetramethoxypropane .


Molecular Structure Analysis

The molecular structure of Bis(1,3-dithian-2-yl)methane is represented by the formula C9H16S4 . The molecular weight of this compound is 252.48 g/mol .


Chemical Reactions Analysis

Bis(1,3-dithian-2-yl)methane can be prepared from carbonyl compounds with 1,3-propanedithiol or 1,2-ethanedithiol in the presence of a Brönsted or a Lewis acid catalyst . The removal of a dithiane protection group often requires harsh conditions and is usually performed in the late synthetic stage .

Scientific Research Applications

Proteomics Research

Bis(1,3-dithian-2-yl)methane is utilized in proteomics studies. Researchers use it as a reagent to modify proteins or peptides, aiding in their identification, quantification, and structural analysis. Its ability to form stable complexes with metal ions makes it valuable in mass spectrometry-based proteomics experiments .

Coordination Chemistry

The compound’s sulfur atoms enable coordination with metal ions. Researchers have investigated its coordination chemistry against aluminum and zinc. Understanding these interactions can lead to the development of novel metal-based catalysts or materials .

One-Pot Synthesis of Bis(1H-indazol-1-yl)methane

Interestingly, bis(1,3-dithian-2-yl)methane can be synthesized from 1H-indazole and DMSO in a one-pot reaction. Metal salts like CoCl2, FeCl2, NiCl2, ZnCl2, or trans-[Co(pyridine)4Cl2]Cl catalyze this process. The resulting bis(1H-indazol-1-yl)methane compound has potential applications in organic synthesis and medicinal chemistry .

Superbasic Medium Synthesis of Bis(1,2,3-triazolyl)alkanes

In a superbasic medium, bis(1,2,3-triazolyl)alkanes can be synthesized from bis(1,3-dithian-2-yl)methane. These isomeric compounds have been identified using gas chromatography-mass spectrometry (GC/MS) and isolated for further study .

Mechanism of Action

properties

IUPAC Name

2-(1,3-dithian-2-ylmethyl)-1,3-dithiane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16S4/c1-3-10-8(11-4-1)7-9-12-5-2-6-13-9/h8-9H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCJKPLNHQJEQOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(SC1)CC2SCCCS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70299782
Record name 2,2'-Methylenebis(1,3-dithiane)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70299782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bis(1,3-dithian-2-yl)methane

CAS RN

14947-51-4
Record name NSC132850
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=132850
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,2'-Methylenebis(1,3-dithiane)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70299782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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